An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile, a key intermediate in the development of novel pharmaceuticals and functional materials.
Core Chemical Properties
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a white crystalline solid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₆F₄N₂ | |
| Molecular Weight | 176.07 g/mol | |
| Melting Point | 66-68 °C | |
| Boiling Point | 166.1±35.0 °C (Predicted) | |
| Density | 1.56±0.1 g/cm³ (Predicted) | |
| CAS Number | 16297-07-7 | |
| PubChem CID | 2773942 |
Synthesis and Purification
Purification:
Purification of the crude product is typically achieved through recrystallization or column chromatography.
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Recrystallization: The choice of solvent is critical for effective purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent pairs for recrystallization of organic compounds include ethanol/water, methanol/acetone, and ethyl acetate/heptane.[2]
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Column Chromatography: For more challenging purifications, flash column chromatography using silica gel is a standard method.[3] The selection of an appropriate eluent system, typically a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate), is determined by thin-layer chromatography (TLC) analysis.[4]
Chemical Reactivity and Potential Applications
The highly electron-deficient nature of the tetrafluorinated pyridine ring makes 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile susceptible to nucleophilic aromatic substitution. The fluorine atoms, particularly at the 2- and 6-positions, are excellent leaving groups. This reactivity is central to its utility as a versatile building block in organic synthesis.
Nucleophilic Aromatic Substitution (SNAr):
The SNAr reaction is a cornerstone of its chemistry, allowing for the introduction of a wide range of functional groups. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.
Caption: Generalized workflow for the nucleophilic aromatic substitution (SNAr) reaction.
Reactions with Various Nucleophiles:
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With 1,3-Dicarbonyl Systems: 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile reacts with 1,3-dicarbonyl compounds to form fused furo[3,2-b]pyridine derivatives.
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With Amidines: Reaction with amidines leads to the formation of fused pyrimido[4,5-b]pyridine systems.
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With Sulfur Nucleophiles: It readily reacts with sulfur-centered nucleophiles, substituting one or more fluorine atoms.
These reactions open avenues for the synthesis of a diverse array of heterocyclic compounds with potential applications in medicinal chemistry and materials science. The incorporation of the fluorinated pyridine motif can enhance the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile are crucial for its effective utilization.
General Procedure for Nucleophilic Aromatic Substitution
The following is a generalized protocol for a typical SNAr reaction. Specific conditions such as solvent, temperature, and reaction time will vary depending on the nucleophile used.
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile in a suitable anhydrous solvent (e.g., THF, DMF, or acetonitrile).
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Addition of Nucleophile: Add the nucleophile (and a base, if required) to the solution at the appropriate temperature (often room temperature or heated).
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: Upon completion, quench the reaction (e.g., with water or a saturated aqueous solution of ammonium chloride). Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Caption: A typical experimental workflow for synthesis and characterization.
Spectroscopic Analysis
Characterization of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile and its derivatives is routinely performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
NMR Spectroscopy
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¹H NMR: Due to the absence of protons on the pyridine ring, the ¹H NMR spectrum of the parent compound will be simple, likely showing only signals from any residual protons in the deuterated solvent.
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¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring and the nitrile group. The chemical shifts will be influenced by the strong electron-withdrawing effect of the fluorine atoms.
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¹⁹F NMR: This is a particularly informative technique for fluorinated compounds. The ¹⁹F NMR spectrum of 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is expected to show two distinct signals for the fluorine atoms at the 2,6- and 3,5-positions due to their different chemical environments.
General NMR Experimental Parameters:
| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |
| Spectrometer Frequency | 400-600 MHz | 100-150 MHz | 376-564 MHz |
| Solvent | CDCl₃, Acetone-d₆, DMSO-d₆ | CDCl₃, Acetone-d₆, DMSO-d₆ | CDCl₃, Acetone-d₆, DMSO-d₆ |
| Internal Standard | Tetramethylsilane (TMS) | Tetramethylsilane (TMS) | Trichlorofluoromethane (CFCl₃) or external standard |
| Temperature | 298 K | 298 K | 298 K |
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) is a common technique for determining the molecular weight and fragmentation pattern of organic compounds. The molecular ion peak (M⁺) for 2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile would be observed at an m/z corresponding to its molecular weight (176.07). Fragmentation may involve the loss of fluorine atoms, the cyano group, or cleavage of the pyridine ring.
Safety and Handling
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.
Precautionary Measures:
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
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Handle the compound in a well-ventilated fume hood.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
Conclusion
2,3,5,6-Tetrafluoro-4-pyridinecarbonitrile is a valuable and versatile building block in organic synthesis, particularly for the development of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its rich reactivity, driven by the electron-deficient nature of the perfluorinated pyridine ring, allows for a wide range of chemical transformations. A thorough understanding of its chemical properties, synthetic methods, and safe handling procedures is essential for its effective utilization in research and development. Further exploration of its biological activities and potential involvement in signaling pathways could unveil new therapeutic opportunities.





